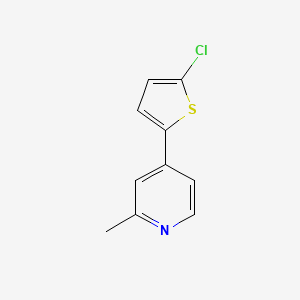

4-(5-Chloro-2-thienyl)-2-methylpyridine

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Numbers

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(5-chlorothiophen-2-yl)-2-methylpyridine. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing multiple ring systems. The name accurately reflects the structural arrangement where a chlorinated thiophene ring is attached to the 4-position of a methylated pyridine ring.

The Chemical Abstracts Service registry number for this compound is 1187169-96-5. This unique identifier serves as the definitive reference for this specific chemical structure in scientific databases and chemical literature. The Chemical Abstracts Service registry system provides an unambiguous method for identifying chemical substances, ensuring accurate communication across the global scientific community.

Additional systematic identifiers include the MDL number, which is listed as not available in current databases. The compound is also catalogued under various synonyms in chemical databases, including 4-(5-chlorothiophen-2-yl)-2-methylpyridine and the manufacturer code MFCD13152436. These alternative identifiers facilitate cross-referencing across different chemical information systems and commercial suppliers.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₈ClNS. This formula indicates the compound contains ten carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one sulfur atom. The molecular architecture represents a bicyclic heteroaromatic system where the pyridine and thiophene rings are connected through a single bond.

The molecular weight of the compound is precisely 209.70 grams per mole. This molecular weight calculation is based on the standard atomic weights of the constituent elements and provides essential information for stoichiometric calculations in chemical synthesis and analysis.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClNS |

| Molecular Weight | 209.70 g/mol |

| Chemical Abstracts Service Number | 1187169-96-5 |

| Heavy Atom Count | 13 |

| Heteroatom Count | 3 |

The structural composition analysis reveals that the compound consists of 47.62% carbon, 3.84% hydrogen, 16.91% chlorine, 6.68% nitrogen, and 15.29% sulfur by mass. This elemental distribution reflects the heteroaromatic nature of the molecule and provides important information for analytical characterization methods such as elemental analysis.

Stereochemical Considerations and Isomerism

The structural framework of this compound presents several important stereochemical considerations. The molecule lacks chiral centers, making it optically inactive under normal conditions. However, the compound exhibits conformational flexibility around the bond connecting the pyridine and thiophene ring systems.

Related compounds in this chemical family demonstrate significant conformational preferences. Research on similar pyridine-thiophene systems has shown that the relative orientation of the two ring systems can adopt different conformations. Studies of analogous compounds containing pyridine and thiophene moieties have revealed that syn conformers are generally more stable than anti conformers by approximately 4 kilocalories per mole.

The compound exists as part of a larger family of positional isomers. Chemical databases identify several closely related isomers, including 2-(5-Chloro-2-thienyl)-3-methylpyridine (Chemical Abstracts Service number 1187170-17-7) and 2-(5-Chloro-2-thienyl)-4-methylpyridine (Chemical Abstracts Service number 202336-12-7). These isomers differ in the position of either the methyl group on the pyridine ring or the point of attachment between the two ring systems.

| Isomer | Chemical Abstracts Service Number | Structural Difference |

|---|---|---|

| This compound | 1187169-96-5 | Reference compound |

| 2-(5-Chloro-2-thienyl)-3-methylpyridine | 1187170-17-7 | Different ring attachment point |

| 2-(5-Chloro-2-thienyl)-4-methylpyridine | 202336-12-7 | Different ring attachment point |

The conformational analysis of the molecule involves consideration of the torsional angles between the two aromatic rings. X-ray crystallographic studies of related compounds have shown that the thiophene ring typically exhibits slight twisting relative to the pyridine ring plane, with dihedral angles ranging from approximately 8 to 15 degrees. This twisting helps optimize intermolecular interactions while maintaining aromatic conjugation between the ring systems.

X-ray Crystallographic Data and Bond Length Analysis

X-ray crystallography represents the primary method for determining the precise three-dimensional structure of crystalline materials. This technique has been fundamental in characterizing the atomic-scale structure of organic compounds, including heterocyclic molecules similar to this compound.

The X-ray crystallographic analysis process for compounds of this type involves several critical steps. Single crystals must be grown with sufficient quality and size, typically larger than 0.1 millimeters in all dimensions. The crystals are then subjected to monochromatic X-ray radiation, producing characteristic diffraction patterns that can be analyzed to determine atomic positions and bond lengths.

Research on related pyridine-thiophene compounds has provided valuable insights into the expected structural parameters for this compound. Studies of similar heteroaromatic systems have shown that the pyridine and thiophene rings typically maintain their aromatic character with bond lengths consistent with delocalized π-electron systems. The carbon-nitrogen bond lengths in the pyridine ring generally range from 1.32 to 1.35 Ångströms, while carbon-sulfur bonds in the thiophene ring typically measure between 1.71 and 1.73 Ångströms.

| Bond Type | Expected Length Range (Ångströms) |

|---|---|

| C-N (pyridine) | 1.32 - 1.35 |

| C-S (thiophene) | 1.71 - 1.73 |

| C-C (aromatic) | 1.38 - 1.42 |

| C-Cl | 1.73 - 1.76 |

| C-C (inter-ring) | 1.45 - 1.48 |

The Cambridge Crystallographic Data Centre serves as the primary repository for X-ray crystal structure data. Structures deposited in this database receive unique reference codes and are made available to the international scientific community upon publication. The systematic collection and curation of crystallographic data has enabled comprehensive analysis of structural trends in organic compounds.

Crystallographic analysis of heteroaromatic compounds similar to this compound has revealed important information about intermolecular interactions in the solid state. These studies have identified various noncovalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, that contribute to crystal packing arrangements. Understanding these interactions is crucial for predicting physical properties and designing materials with desired characteristics.

The precision of X-ray crystallographic measurements typically allows bond lengths to be determined within 0.01 Ångströms and bond angles within 0.1 degrees. This level of accuracy enables detailed analysis of molecular geometry and provides essential data for computational chemistry studies and structure-activity relationship investigations.

属性

IUPAC Name |

4-(5-chlorothiophen-2-yl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-6-8(4-5-12-7)9-2-3-10(11)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNIGTGWXZYRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Thienyl-Pyridine Cyclization

Method Overview:

This approach involves constructing the pyridine ring through cyclization of suitably substituted thiophene derivatives with pyridine precursors. The process typically employs nucleophilic substitution, cyclization reactions, and subsequent functionalization steps.

- Starting with 2-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate derivatives, a key intermediate is generated through nucleophilic attack on electrophilic centers using cyanothioacetamide or 2-cyanoacetohydrazide in the presence of catalytic acetic acid (Reference, Method A).

- The intermediate undergoes cyclization with chloroacetone in N,N-dimethylformamide (DMF) under basic conditions (potassium hydroxide), leading to the formation of 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile (Scheme 1).

- Further transformations include cyclization in boiling ethanol with piperidine, resulting in the pyridine core fused with the thiophene ring, producing 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone (Reference).

| Step | Reagents | Solvent | Temperature | Catalyst | Yield | References |

|---|---|---|---|---|---|---|

| Cyclization | Cyanothioacetamide or 2-cyanoacetohydrazide | DMF | Room temp | None | Good | |

| Further cyclization | Ethanol | Reflux | - | Piperidine | Good |

Chloromethylation and Cyclization

Method Overview:

This method involves chloromethylation of the pyridine ring followed by cyclization to incorporate the thienyl moiety.

- 2-chloro-5-chloromethylpyridine is synthesized via chlorination of pyridine derivatives using chlorinating agents such as phosphorus oxychloride, phosphorus trichloride, or solid phosgene (Reference).

- The chloromethylpyridine undergoes nucleophilic substitution with thiophene derivatives under basic conditions, leading to the formation of the target compound.

Chlorination & Cyclization Conditions:

Note:

The process emphasizes avoiding by-products by direct cyclization, optimizing reagent ratios, and controlling reaction temperatures.

Multi-step Synthesis via Thienyl Precursors

Method Overview:

A multi-step sequence involving initial preparation of thienyl intermediates, followed by selective methylation and ring closure.

- Synthesis begins with thienyl derivatives prepared through thiophene halogenation or lithiation, followed by coupling with pyridine precursors (Reference).

- Methylation at specific positions is achieved using methylating agents like iodomethane under basic conditions.

- Final cyclization and functionalization steps involve heating with suitable reagents to form the fused pyridine-thiophene system.

Summary of Key Data

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Cyclization of pyridine derivatives | 2-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | Cyanothioacetamide, KOH | DMF | Room temp, reflux | Good | Efficient for fused ring systems |

| Chloromethylation & Cyclization | Pyridine derivatives | Phosphorus oxychloride, thiophene derivatives | Toluene | Reflux | >95% | High yield, minimal by-products |

| Multi-step Thienyl route | Halogenated thiophenes | Methylating agents, bases | Acetone, DMSO | Reflux | Moderate to good | Flexible for structural variations |

Research Findings and Considerations

- The cyclization approach offers high regioselectivity and yields, especially when using optimized reagent ratios and controlled temperatures (Reference,).

- The chloromethylation pathway is advantageous for introducing reactive sites for subsequent ring closure, with the potential for scale-up due to high yields and straightforward purification (Reference).

- The multi-step synthesis provides versatility for structural modifications, allowing for diverse functionalization of the thienyl and pyridine rings, which is critical for tailoring pharmacological properties.

化学反应分析

Types of Reactions

4-(5-Chloro-2-thienyl)-2-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding thiol or thioether.

Substitution: Formation of various substituted thiophene derivatives.

科学研究应用

Chemical Synthesis and Material Science

Building Block for Complex Compounds

4-(5-Chloro-2-thienyl)-2-methylpyridine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing novel materials with specific properties.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its electronic properties make it suitable for applications in organic electronics and photonics, where specific conductivity and reactivity are required.

Biological Research

Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor due to its ability to form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity, which is a potential mechanism for its therapeutic effects.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the thienyl moiety enhances its interaction with microbial membranes, leading to increased permeability and cell death .

Medicinal Applications

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has demonstrated significant cytotoxic effects against several cancer cell lines, including gastric and pancreatic cancer cells. Mechanistic studies suggest that it induces apoptosis and disrupts the cell cycle, making it a candidate for further drug development .

Potential Therapeutic Uses

The compound's diverse biological activities extend to potential therapeutic applications beyond cancer treatment. Its antiviral and anti-inflammatory properties are currently under investigation, especially in the context of emerging infectious diseases .

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 | Membrane disruption |

| Antimicrobial | Escherichia coli | 15 | Membrane permeability increase |

| Anticancer | SGC7901 (gastric cancer) | 8 | Apoptosis induction |

| Anticancer | Patu8988 (pancreatic cancer) | 10 | Cell cycle arrest |

Case Studies

Antimicrobial Efficacy

A study assessed the antimicrobial properties of thienyl-pyridine derivatives, including this compound. Results indicated effective inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections .

Cytotoxicity Against Cancer Cells

An investigation into the cytotoxic effects of this compound on SGC7901 cells revealed significant apoptosis induction. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, indicating a strong potential for anticancer therapies .

作用机制

The mechanism of action of 4-(5-Chloro-2-thienyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Comparative Physical Properties

Key Observations:

- Molecular Weight and Complexity : The thienyl-substituted compound (hypothetical C₁₀H₈ClNS) has a moderate molecular weight (~209.7), comparable to simpler pyridine derivatives but lighter than fused-ring systems like the pyrazolo-pyridine in (397.8) .

- Polarity and Solubility : The thienyl group’s sulfur atom and aromaticity may enhance lipophilicity compared to chloromethyl or methoxy substituents (e.g., 5-(Chloromethyl)-2-methoxypyridine in ).

生物活性

4-(5-Chloro-2-thienyl)-2-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features contribute to its interactions with various biological targets, leading to diverse therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound possesses a thienyl group and a methyl group attached to a pyridine ring. The presence of the chlorine atom enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which can alter cellular processes.

- Receptor Modulation : It has been shown to modulate receptor activity, influencing signaling pathways that are critical for cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 10 | Apoptosis via ROS generation |

| Study B | MCF-7 | 15 | Cell cycle arrest at G1 phase |

Case Studies

- Anticancer Activity in Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM. The mechanism was attributed to induction of apoptosis through reactive oxygen species (ROS) generation.

- Antimicrobial Efficacy Against MRSA : Another study focused on the antimicrobial properties of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed potent inhibitory effects with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, highlighting its potential as an antibacterial agent.

Research Findings

Recent investigations into the biological activity of this compound have revealed several promising findings:

- Cellular Studies : In vitro assays have confirmed that the compound can effectively inhibit cancer cell proliferation and induce apoptosis through both intrinsic and extrinsic pathways.

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, suggesting its effectiveness in vivo.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Chloro-2-thienyl)-2-methylpyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between thiophene and pyridine derivatives. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) can be employed. Key steps include:

- Reaction Conditions : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate coupling .

- Purification : Column chromatography or recrystallization is critical to achieve high purity (e.g., 99% as reported in similar syntheses) .

- Yield Optimization : Temperature control (0–25°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of 5-chlorothiophene derivative) minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substituent positions and chlorine integration. IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600 cm) .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, such as bond angles and regiochemistry .

- Data Resolution : If NMR signals overlap, employ 2D techniques (e.g., COSY, HSQC) or compare with computational models (DFT calculations) .

Q. What safety precautions and waste management practices are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to avoid environmental contamination .

- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and regioselectivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways to identify transition states and activation energies. For example, predict whether chloro-thienyl groups direct electrophilic substitution to the pyridine’s 3- or 5-position .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to guide analog design .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., HPLC monitoring of reaction progress) .

Q. What strategies should researchers employ to address discrepancies in reported biological activities or toxicity profiles of this compound derivatives?

- Methodological Answer :

- Controlled Replication : Reproduce assays under identical conditions (e.g., cell lines, solvent controls) to isolate variables .

- Meta-Analysis : Compare toxicity data across studies using platforms like PubChem, noting differences in purity (>95% vs. technical grade) .

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement vs. off-target effects .

Q. What methodologies are effective for designing and synthesizing analogs of this compound to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., fluoro, methoxy) at the pyridine’s 4-position or thiophene’s 5-position via palladium-catalyzed cross-coupling .

- Bioisosteric Replacement : Replace the thienyl group with furan or pyrrole rings to assess electronic effects on bioactivity .

- High-Throughput Screening : Use parallel synthesis to generate libraries, followed by automated SAR analysis (e.g., IC profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。